1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride
Description
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile hydrochloride is a cyclohexane derivative featuring an amino group, two methyl substituents at the 3-position, and a carbonitrile group at the 1-position. Its molecular formula is C₉H₁₇ClN₂, with a molecular weight of 188.70 g/mol . This compound is classified as a synthetic building block, primarily used in organic chemistry and pharmaceutical research for developing novel molecules. The cyclohexane ring provides structural rigidity, while the carbonitrile group offers reactivity for further functionalization.
Properties
IUPAC Name |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQOMQGMALKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C#N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.
Introduction of the nitrile group: The nitrile group is introduced via nucleophilic substitution reactions.
Amination: The amino group is added through reductive amination or other suitable methods.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to cyclic amines, adamantane derivatives, and other carbonitrile-containing molecules (Table 1).
Table 1: Comparative Analysis of Key Compounds
*Calculated from molecular formula in .
Key Observations:
- Cyclic Backbone Differences :
- Carbonitriles are pivotal in click chemistry and metal-catalyzed reactions . Memantine’s adamantane scaffold is associated with prolonged receptor antagonism and reduced toxicity in neurological applications .
Biological Activity
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride (CAS No. 2445791-96-6) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an amino group, a nitrile group, and a cyclohexane ring with two methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Molecular Formula: C₉H₁₆N₂Cl
Molecular Weight: 188.7 g/mol
Physical Form: Powder
Purity: ≥95%
The biological activity of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino and nitrile groups are crucial for these interactions, influencing binding affinity and specificity. Potential pathways include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate the activity of various receptors, which may lead to therapeutic effects.
Pharmacological Effects
Research indicates that 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride exhibits several pharmacological effects:
- Antioxidant Activity: Studies have demonstrated its potential to scavenge free radicals, indicating antioxidant properties.
- Analgesic Effects: Preliminary studies suggest it may have analgesic properties comparable to traditional analgesics.
- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Analgesic | Significant pain relief in animal models | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Antioxidant Properties
In a study evaluating the antioxidant capacity of various compounds, 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride was tested using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.
Case Study 2: Analgesic Activity
A comparative study assessed the analgesic effects of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile against morphine in a hot plate test. The results suggested that the compound exhibited comparable analgesic activity with fewer side effects than traditional opioids.
Research Applications
The compound's unique properties make it valuable in several research areas:
- Organic Synthesis: Used as a building block for synthesizing more complex molecules.
- Drug Development: Investigated for potential therapeutic applications in pain management and inflammation.
- Biochemical Studies: Explored for its interactions with biomolecules to understand its mechanism of action.
Comparison with Similar Compounds
To better understand the biological activity of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride, it can be compared with similar compounds such as:
| Compound Name | Key Differences |
|---|---|
| 1-Amino-3,3-dimethylcyclohexane-1-carboxylic acid | Contains a carboxylic acid group instead of nitrile |
| 1,3-Dimethylcyclohexane | Lacks amino and nitrile groups |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile hydrochloride, and how can purity be optimized during synthesis?
- Methodology : The synthesis typically involves converting the free base (1-Amino-3,3-dimethylcyclohexane-1-carbonitrile) to its hydrochloride salt using hydrochloric acid (HCl) in a polar solvent like ethanol or water under controlled pH and temperature . Optimization includes monitoring reaction kinetics via HPLC or TLC to ensure complete salt formation. Post-synthesis, recrystallization from a solvent system (e.g., ethanol/water) improves purity, with yields dependent on cooling rates and solvent ratios .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm the cyclohexane ring structure, amine proton environment (~2.5–3.5 ppm), and nitrile group absence of hydrolysis (no peak ~2200 cm in IR) .
- X-ray Crystallography : Resolve stereochemical ambiguity (e.g., axial vs. equatorial amine positioning) by growing single crystals in methanol/ethyl acetate mixtures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., CHClN: C 54.41%, H 8.63%, Cl 17.86%) .
Q. How should stability studies be designed to assess storage conditions for this compound?
- Methodology : Conduct accelerated stability testing under ICH guidelines:
- Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., amine oxidation or nitrile hydrolysis).
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track color changes or precipitate formation.
- Recommendations : Store in airtight, light-resistant containers at 2–8°C, as hydrochloride salts are hygroscopic and prone to deliquescence .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s receptor-binding mechanisms, particularly for neurological targets?
- Methodology :
- Molecular Docking : Compare structural analogs like memantine (NMDA antagonist) to predict affinity for glutamatergic or serotonergic receptors. Use software like AutoDock Vina with receptor crystal structures (e.g., PDB: 5FXB for NMDA) .
- In Vitro Assays : Employ radioligand binding assays (e.g., -MK-801 for NMDA) or calcium flux assays in HEK293 cells expressing 5-HT receptors. IC values should be normalized to positive controls (e.g., memantine for NMDA) .
Q. How can advanced spectrophotometric or chromatographic methods resolve analytical challenges (e.g., low-concentration detection)?
- Methodology :
- HPLC-UV/MS : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient. Limit of detection (LOD) can reach 0.1 µg/mL with MS/MS fragmentation (m/z 199 → 123 for quantification) .
- Derivatization : Enhance UV sensitivity by reacting the amine group with dansyl chloride, enabling fluorescence detection (λ 340 nm, λ 525 nm) .
Q. How do synthetic route variations (e.g., solvent polarity, HCl stoichiometry) impact crystallinity and bioactivity?
- Methodology :
- Crystallinity Analysis : Compare XRPD patterns of batches synthesized in ethanol vs. THF. Ethanol yields higher crystallinity (sharp peaks at 2θ = 12.5°, 18.3°), influencing dissolution rates .
- Bioactivity Correlation : Test batches in receptor-binding assays. Excess HCl (>1.1 eq.) may protonate the nitrile, reducing NMDA affinity (IC shifts from 150 nM to >1 µM) .
Data Contradictions and Resolution
- Example : Discrepancies in reported melting points (e.g., 188–195°C) may arise from polymorphic forms. Resolve via DSC analysis (endothermic peaks at 192°C vs. 188°C for Forms I and II) and correlate with solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
